molecular formula C24H40N6O12S2 B179915 Glutathione Dimethyl Ester Disulfide Dihydrochloride CAS No. 146963-33-9

Glutathione Dimethyl Ester Disulfide Dihydrochloride

Cat. No.: B179915
CAS No.: 146963-33-9
M. Wt: 668.7 g/mol
InChI Key: SQCLQWHVMXECKO-VGWMRTNUSA-N
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Description

Glutathione Dimethyl Ester Disulfide Dihydrochloride is a derivative of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceutical sciences. Glutathione itself is a powerful antioxidant that plays a crucial role in protecting cells from oxidative stress and maintaining redox homeostasis.

Scientific Research Applications

Glutathione Dimethyl Ester Disulfide Dihydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in cellular redox regulation and as a model compound for understanding glutathione metabolism.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent for diseases related to oxidative stress.

    Industry: Utilized in the development of antioxidants and preservatives.

Mechanism of Action

Glutathione protects the body against oxidative stress and reactive electrophiles . It is also involved in detoxification reactions of both oxidants and electrophilic compounds . The reduced and oxidized forms of glutathione are interconvertible, with reduced glutathione being the predominant form .

Safety and Hazards

While specific safety and hazard information for Glutathione Dimethyl Ester Disulfide Dihydrochloride is not available, it is known that glutathione is not considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

Glutathione and its related systems are valid and effective targets for medicinal chemistry interventions . Increased levels of glutathione and related systems in cancer have been employed for anticancer prodrug activation, anticancer drug delivery, and anticancer drug development . There is a growing interest in determining the best methods to increase cellular glutathione for both disease prevention and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glutathione Dimethyl Ester Disulfide Dihydrochloride typically involves the esterification of glutathione disulfide. One common method is the Fischer esterification process, which uses hydrochloric acid in dry methanol to convert glutathione disulfide into its dimethyl ester form . The reaction conditions include:

    Reactants: Glutathione disulfide, methanol, hydrochloric acid.

    Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis.

    Procedure: Glutathione disulfide is dissolved in dry methanol, and hydrochloric acid is added. The mixture is refluxed for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: To accommodate the increased volume of reactants.

    Continuous monitoring: To ensure the reaction proceeds efficiently and to maintain optimal conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Glutathione Dimethyl Ester Disulfide Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfenic acid, sulfinic acid, sulfonic acid.

    Reduction: Thiols.

    Substitution: Corresponding substituted esters.

Comparison with Similar Compounds

Similar Compounds

    Glutathione: The parent compound, a tripeptide with antioxidant properties.

    Glutathione Disulfide: The oxidized form of glutathione.

    Glutathione Monoethyl Ester: Another ester derivative of glutathione.

Uniqueness

Glutathione Dimethyl Ester Disulfide Dihydrochloride is unique due to its dual esterification, which enhances its lipophilicity and cellular uptake compared to other glutathione derivatives. This makes it particularly useful in drug delivery and therapeutic applications where enhanced cellular penetration is desired.

Properties

IUPAC Name

methyl (2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-5-methoxy-5-oxopentanoyl]amino]-3-[(2-methoxy-2-oxoethyl)amino]-3-oxopropyl]disulfanyl]-1-[(2-methoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N6O12S2/c1-39-19(33)9-27-21(35)15(29-17(31)7-5-13(25)23(37)41-3)11-43-44-12-16(22(36)28-10-20(34)40-2)30-18(32)8-6-14(26)24(38)42-4/h13-16H,5-12,25-26H2,1-4H3,(H,27,35)(H,28,36)(H,29,31)(H,30,32)/t13-,14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCLQWHVMXECKO-VGWMRTNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)N)NC(=O)CCC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)OC)NC(=O)CC[C@@H](C(=O)OC)N)NC(=O)CC[C@@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N6O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455633
Record name FT-0669014
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

668.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146963-33-9
Record name FT-0669014
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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